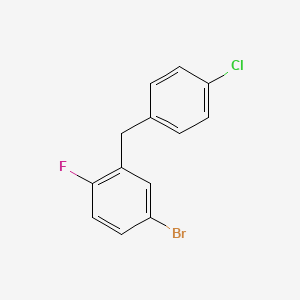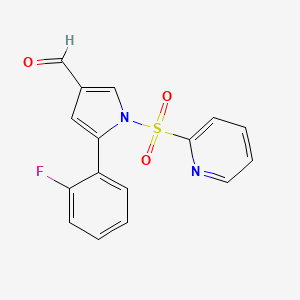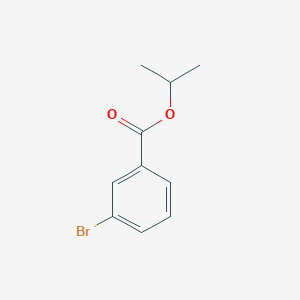
Isopropyl 3-bromobenzoate
Overview
Description
Isopropyl 3-bromobenzoate is an organic compound with the molecular formula C10H11BrO2 It is an ester derived from 3-bromobenzoic acid and isopropanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromobenzoic acid, isopropyl ester typically involves the esterification of 3-bromobenzoic acid with isopropanol. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-Bromobenzoic acid+IsopropanolH2SO43-Bromobenzoic acid, isopropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using excess isopropanol to drive the reaction to completion. Additionally, azeotropic distillation can be employed to remove water and shift the equilibrium towards the ester product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed back to 3-bromobenzoic acid and isopropanol in the presence of a base or acid.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-Bromobenzoic acid and isopropanol.
Reduction: Corresponding alcohol.
Scientific Research Applications
Isopropyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromobenzoic acid, isopropyl ester in chemical reactions involves the ester functional group and the bromine atom. The ester group can undergo nucleophilic attack, leading to various transformations. The bromine atom can participate in substitution reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
3-Bromobenzoic Acid: The parent acid of the ester.
Ethyl 3-Bromobenzoate: An ester with ethyl alcohol instead of isopropanol.
4-Bromobenzoic Acid: A positional isomer with the bromine atom at the para position.
Uniqueness: Isopropyl 3-bromobenzoate is unique due to the presence of the isopropyl ester group, which can impart different physical and chemical properties compared to other esters of 3-bromobenzoic acid. This uniqueness can be exploited in specific synthetic applications where the isopropyl group offers advantages in terms of reactivity or solubility.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
propan-2-yl 3-bromobenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
InChI Key |
XITGBNKZHSGOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
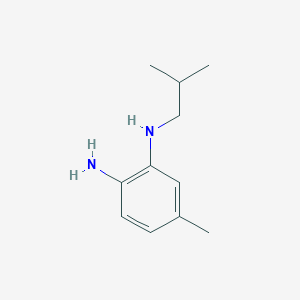
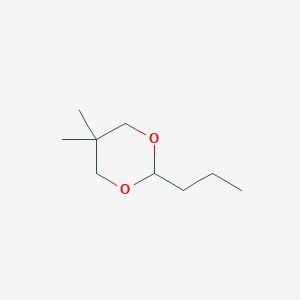
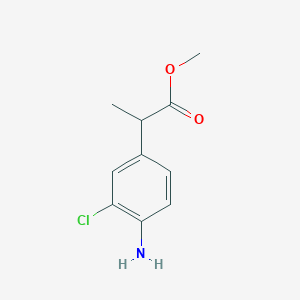
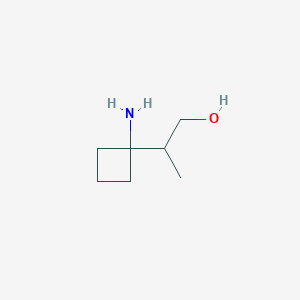

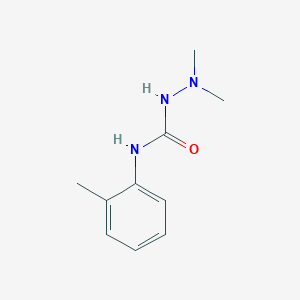

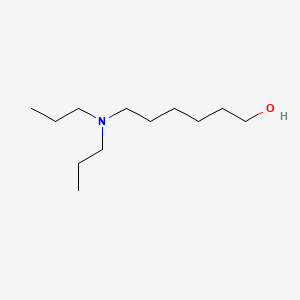
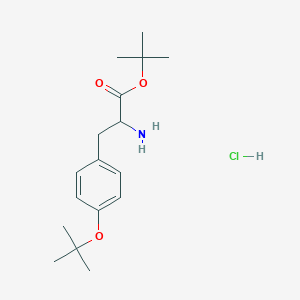
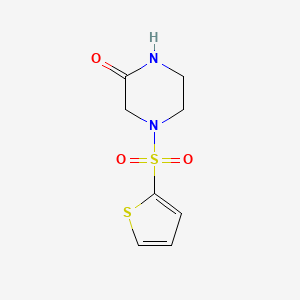

![[5-Chloro-2-(2-ethyl-butoxy)-phenyl]-methanol](/img/structure/B8760525.png)
